molecular formula C11H20N2O B2877422 N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine CAS No. 1211504-94-7

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine

Cat. No.: B2877422
CAS No.: 1211504-94-7
M. Wt: 196.294
InChI Key: YEYIVLHPWGUWPD-UHFFFAOYSA-N
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Description

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is a chemical compound with a complex structure that includes a pyrrole ring, an isopropyl group, and a methoxyethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with isopropylamine to form the pyrrole ring. This intermediate is then reacted with formaldehyde and hydrogen cyanide to introduce the methoxyethanamine side chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanone, while reduction could produce N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethanamine.

Scientific Research Applications

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-ethoxyethanamine
  • N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxypropylamine
  • N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxybutanamine

Uniqueness

N-((1-isopropyl-1H-pyrrol-2-yl)methyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methoxyethanamine side chain, in particular, differentiates it from similar compounds and contributes to its unique applications and effects.

Properties

IUPAC Name

2-methoxy-N-[(1-propan-2-ylpyrrol-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-10(2)13-7-4-5-11(13)9-12-6-8-14-3/h4-5,7,10,12H,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYIVLHPWGUWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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